![molecular formula C21H25FN2O B5869822 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide](/img/structure/B5869822.png)
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide, also known as LMTX, is a small molecule drug that has been developed for the treatment of neurodegenerative diseases such as Alzheimer's disease. It is a tau aggregation inhibitor that works by preventing the formation of tau protein aggregates, which are believed to be a major contributor to the development of Alzheimer's disease.
Mécanisme D'action
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide works by binding to the tau protein and preventing it from forming aggregates. Tau protein aggregates are believed to be a major contributor to the development of Alzheimer's disease and other neurodegenerative diseases. By preventing the formation of these aggregates, 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide may be able to slow or even halt the progression of these diseases.
Biochemical and Physiological Effects:
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been shown to reduce the formation of tau protein aggregates in the brain, which may help to slow or even halt the progression of Alzheimer's disease and other neurodegenerative diseases. It has also been shown to improve cognitive function in patients with Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is that it has been extensively studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative diseases. This means that there is a large body of scientific research available on the drug, which can be used to inform further studies. One limitation of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide is that it is a small molecule drug, which may limit its ability to penetrate the blood-brain barrier and reach its target in the brain.
Orientations Futures
There are several future directions for research on 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide. One direction is to further study the mechanism of action of the drug and how it interacts with the tau protein. Another direction is to explore the potential therapeutic effects of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide in other neurodegenerative diseases such as frontotemporal dementia and progressive supranuclear palsy. Additionally, further studies could be conducted to optimize the synthesis method of 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide and improve its purity.
Méthodes De Synthèse
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide can be synthesized by reacting 4-fluorobenzylamine with 4-methylbenzylamine in the presence of triethylamine and chloroform. The resulting mixture is then treated with piperidinecarboxylic acid and N,N'-dicyclohexylcarbodiimide to form 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide. The purity of the final product can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential use in the treatment of Alzheimer's disease. Studies have shown that 1-(4-fluorobenzyl)-N-(4-methylbenzyl)-4-piperidinecarboxamide can reduce the formation of tau protein aggregates and improve cognitive function in patients with Alzheimer's disease. It has also been shown to have potential therapeutic effects in other neurodegenerative diseases such as frontotemporal dementia and progressive supranuclear palsy.
Propriétés
IUPAC Name |
1-[(4-fluorophenyl)methyl]-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O/c1-16-2-4-17(5-3-16)14-23-21(25)19-10-12-24(13-11-19)15-18-6-8-20(22)9-7-18/h2-9,19H,10-15H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNDKDBSYMIXQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.